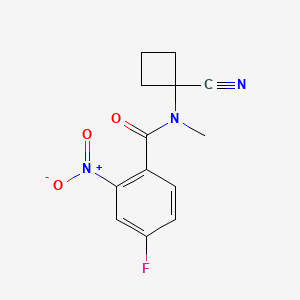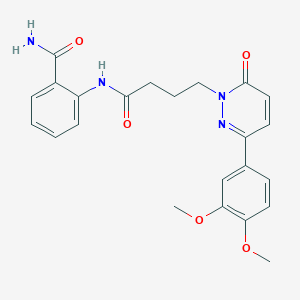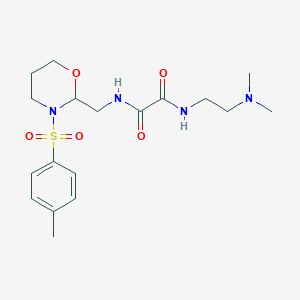
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). The compound has been shown to be effective in targeting EGFR mutations that are resistant to first and second-generation TKIs, such as gefitinib and erlotinib.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide works by irreversibly binding to the mutant forms of EGFR, which leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound selectively targets EGFR mutations that are resistant to first and second-generation TKIs, such as the T790M mutation.
Biochemical and physiological effects:
This compound has been shown to have a favorable safety profile in preclinical and clinical studies. The compound has minimal off-target effects and does not inhibit other receptor tyrosine kinases, which reduces the risk of adverse events. In clinical trials, the most common adverse events associated with this compound were diarrhea, rash, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide in lab experiments is its specificity for mutant forms of EGFR, which allows for the selective inhibition of downstream signaling pathways that are involved in cell proliferation and survival. However, one limitation of using this compound in lab experiments is the development of resistance to the compound over time, which can limit its effectiveness in treating NSCLC.
Direcciones Futuras
There are several future directions for the development and use of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide. One direction is the combination of this compound with other targeted therapies, such as immune checkpoint inhibitors, to enhance its effectiveness in treating NSCLC. Another direction is the identification of biomarkers that can predict response to this compound and guide patient selection for treatment. Additionally, the development of next-generation EGFR TKIs that can overcome resistance to this compound and other third-generation TKIs is an important area of research.
In conclusion, this compound is a third-generation EGFR TKI that has shown promise in the treatment of NSCLC. The compound has been extensively studied in preclinical and clinical trials and has demonstrated a favorable safety profile and efficacy in targeting EGFR mutations that are resistant to first and second-generation TKIs. While there are limitations to its use in lab experiments, there are several future directions for the development and use of this compound that hold promise for improving the treatment of NSCLC.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide involves several steps, starting with the reaction of 4-fluoro-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylcyclobutanamine to form the corresponding amide, which is subsequently reacted with cyanogen bromide to form the nitrile. The nitrile is then reduced to the corresponding amine using sodium borohydride, followed by a cyclization reaction to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has been shown to be effective in targeting EGFR mutations that are resistant to first and second-generation TKIs, such as gefitinib and erlotinib. In a phase I clinical trial, this compound demonstrated a response rate of 51% in patients with NSCLC who had developed resistance to first and second-generation TKIs. In a subsequent phase II trial, this compound showed a response rate of 61% in patients with NSCLC who had developed resistance to first and second-generation TKIs.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANTETWQMJDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)
![6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2810051.png)
![N-(4-bromo-2-fluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2810052.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)



![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)


![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)
![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)